An In-depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzonitrile, identified by the CAS number 21423-84-7 , is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzonitrile framework, imparts a specific reactivity profile that is highly valued in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, offering a technical resource for professionals in research and development.
Chemical and Physical Properties
2-Chloro-4-methylbenzonitrile is an off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 21423-84-7 | [3] |
| Molecular Formula | C₈H₆ClN | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 51-55 °C | [3] |
| Boiling Point (Predicted) | 269.7 ± 20.0 °C | [3] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |
| Purity | Typically ≥97% | [1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | |
| Storage | Room temperature, in a dry, well-sealed container. | [1] |
Synthesis of 2-Chloro-4-methylbenzonitrile
The most common and efficient laboratory-scale synthesis of 2-Chloro-4-methylbenzonitrile is achieved through the Sandmeyer reaction , starting from the readily available 2-chloro-4-methylaniline.[5][6] This classic transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
Synthetic Pathway: The Sandmeyer Reaction
The synthesis proceeds in two main stages: the diazotization of the primary aromatic amine followed by the cyanation reaction catalyzed by a copper(I) salt.
Caption: Synthesis of 2-Chloro-4-methylbenzonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol
Materials:
-
2-chloro-4-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, but recommended for stabilizing the CuCN solution)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 2-chloro-4-methylaniline to a solution of concentrated hydrochloric acid and water.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (and a small amount of sodium cyanide, if desired) in water. Warm the solution gently to aid dissolution and then cool it to below 10 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as dichloromethane.
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-methylbenzonitrile as an off-white solid.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point (expected: 51-55 °C) and through spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values detailed in the "Spectroscopic Analysis" section below.
Reactivity and Applications
The chemical reactivity of 2-Chloro-4-methylbenzonitrile is primarily dictated by the three functional groups on the benzene ring: the nitrile, the chlorine atom, and the methyl group. This trifunctional nature makes it a valuable intermediate in organic synthesis.[2]
Key Reactions
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylbenzoic acid, another important synthetic intermediate.[7]
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-chloro-4-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a different class of derivatives.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although the ring is not strongly activated towards this reaction.
-
Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid under harsh conditions or be halogenated at the benzylic position using radical initiators.
Applications in Drug Development and Agrochemicals
2-Chloro-4-methylbenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][8] The nitrile group is a common precursor to tetrazoles, which are important pharmacophores in many drugs. The overall substitution pattern is crucial for the biological activity of the final products. While specific drug names are often proprietary, this intermediate is known to be used in the synthesis of compounds targeting a range of therapeutic areas. In the agrochemical sector, it serves as an intermediate in the production of certain herbicides and pesticides.[2]
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and quality control of 2-Chloro-4-methylbenzonitrile.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra for 2-Chloro-4-methylbenzonitrile in CDCl₃ are as follows:
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) is expected around 2.4 ppm .
-
The aromatic protons will appear as a set of multiplets or doublets in the range of 7.2-7.6 ppm . The proton ortho to the nitrile group is expected to be the most downfield.
-
-
¹³C NMR:
-
The methyl carbon (CH₃) should appear around 20-22 ppm .[9]
-
The nitrile carbon (C≡N) is expected in the range of 117-120 ppm .[10]
-
The aromatic carbons will resonate between 128-142 ppm . The carbon attached to the chlorine (C-Cl) and the carbon attached to the nitrile group (C-CN) will have distinct chemical shifts.[10]
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹ .[11]
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Chloro-4-methylbenzonitrile will show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 151 . Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) will be seen at m/z 153 with an intensity of approximately one-third of the M⁺ peak.[12]
-
Key Fragments: Common fragmentation pathways include the loss of a chlorine atom (M-35), leading to a peak at m/z 116 , and the loss of HCN (M-27), resulting in a peak at m/z 124 .
Safety and Handling
2-Chloro-4-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[13]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[13]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
2-Chloro-4-methylbenzonitrile is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its well-defined properties and versatile reactivity, accessible through established synthetic routes like the Sandmeyer reaction, make it a key component in the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory and in industrial applications.
References
-
PubChem. 4-Chloro-2-methylbenzonitrile. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. [Link]
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents.
-
YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]
-
PubChem. 2-Chloro-4-methylbenzoic acid. [Link]
-
YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
International Journal of Research in Pharmacy and Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Technology Networks. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. [Link]
-
CrystEngComm (RSC Publishing). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]
-
ResearchGate. Precursors and products from the Sandmeyer reaction. [Link]
-
YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Mass spectra (and MS-MS), predominant fragmentation patters, structures.... [Link]
-
National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
ResearchGate. Structure of 2-chloro-6-methylbenzonitrile. [Link]
Sources
- 1. 2-Chloro-4-methylbenzonitrile | 21423-84-7 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-CHLORO-4-METHYLBENZONITRILE | 21423-84-7 [chemicalbook.com]
- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agcchem.com [agcchem.com]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. researchgate.net [researchgate.net]
